molecular formula C5H5F2NO B2702241 1,1-Difluoro-3-isocyanatocyclobutane CAS No. 1773511-62-8

1,1-Difluoro-3-isocyanatocyclobutane

Cat. No.: B2702241
CAS No.: 1773511-62-8
M. Wt: 133.098
InChI Key: KNGUWKBLWSRYCV-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-isocyanatocyclobutane is a chemical compound with the molecular formula C₅H₅F₂NO. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of two fluorine atoms and an isocyanate group attached to a cyclobutane ring, making it a subject of interest for synthetic chemists and researchers in related fields.

Preparation Methods

The synthesis of 1,1-difluoro-3-isocyanatocyclobutane involves several steps, typically starting with the fluorination of cyclobutane derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to introduce the fluorine atoms . The isocyanate group is then introduced through a reaction with phosgene or similar reagents under controlled conditions. Industrial production methods often employ batch or continuous flow processes to ensure scalability and consistency in product quality .

Chemical Reactions Analysis

1,1-Difluoro-3-isocyanatocyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Addition Reactions: The cyclobutane ring can undergo addition reactions with electrophiles, leading to ring-opening or ring-expansion products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and addition reactions.

Common reagents used in these reactions include bases, acids, and various catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1,1-Difluoro-3-isocyanatocyclobutane has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.

    Biology: Researchers explore its potential biological activities, including its interactions with enzymes and proteins, which could lead to the development of new drugs or biochemical tools.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1,1-difluoro-3-isocyanatocyclobutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1,1-Difluoro-3-isocyanatocyclobutane can be compared with other fluorinated isocyanates and cyclobutane derivatives. Similar compounds include:

    1,1-Difluorocyclobutane: Lacks the isocyanate group but shares the fluorinated cyclobutane structure.

    3-Isocyanatocyclobutane: Contains the isocyanate group but lacks the fluorine atoms.

    1,1,2-Trifluoro-3-isocyanatocyclobutane: Contains an additional fluorine atom, which may alter its reactivity and applications.

The uniqueness of this compound lies in its combination of fluorine atoms and an isocyanate group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,1-difluoro-3-isocyanatocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGUWKBLWSRYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773511-62-8
Record name 1,1-difluoro-3-isocyanatocyclobutane
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